(1R,5S)-N-(4-butoxyphenyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide
Description
Properties
IUPAC Name |
N-(4-butoxyphenyl)-3-methylsulfanyl-8-azabicyclo[3.2.1]octane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2S/c1-3-4-11-23-17-9-5-14(6-10-17)20-19(22)21-15-7-8-16(21)13-18(12-15)24-2/h5-6,9-10,15-16,18H,3-4,7-8,11-13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWTQUBQXSBCRHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)N2C3CCC2CC(C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs of 8-Azabicyclo[3.2.1]octane Derivatives
The table below highlights key structural and functional differences:
Key Differences in Substituent Effects
Methylthio (-SMe) vs.
Stereochemical Influence: The (1R,5S) configuration aligns with bioactive conformations observed in RTI-371 and related cannabinoid ligands, whereas stereoisomerism in other analogs (e.g., ’s 3-azabicyclo derivative) alters receptor binding .
Receptor Binding: RTI-371 and Surinabant explicitly target cannabinoid receptors, while the target compound’s butoxyphenyl group may favor interactions with hydrophobic receptor pockets, analogous to SR141716’s 4-chlorophenyl group .
Research Findings and Implications
- Metabolic Stability : The methylthio group likely reduces susceptibility to cytochrome P450 oxidation compared to methyl ester or carboxylic acid analogs, as seen in preclinical studies of thioether-containing drugs .
- SAR Trends :
- Electron-withdrawing groups (e.g., Cl in RTI-371) enhance receptor affinity but may reduce solubility.
- Alkoxy chains (e.g., butoxy) balance lipophilicity and metabolic stability, as observed in prodrug designs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
